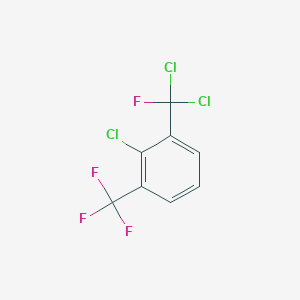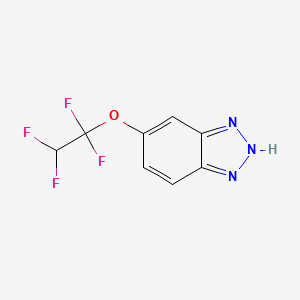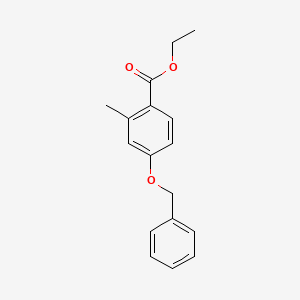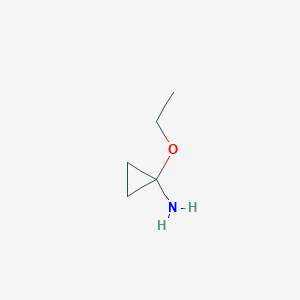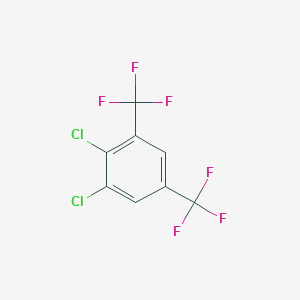
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,3-bis(trifluoromethyl)benzene, followed by selective substitution reactions to introduce the chlorine atoms at the desired positions. The reaction typically requires the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production to achieve the desired quality standards.
化学反应分析
Types of Reactions
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl groups can influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, such as amines, ethers, and halogenated compounds. These derivatives can have diverse applications in various fields.
科学研究应用
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
作用机制
The mechanism of action of 1,2-dichloro-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-4-(trifluoromethyl)benzene
- 1,3-Dichloro-5-(trifluoromethyl)benzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Uniqueness
1,2-Dichloro-3,5-bis(trifluoromethyl)benzene is unique due to the specific positioning of its chlorine and trifluoromethyl groups. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1,2-dichloro-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYEKJTYRKRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)
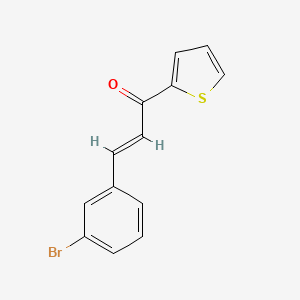
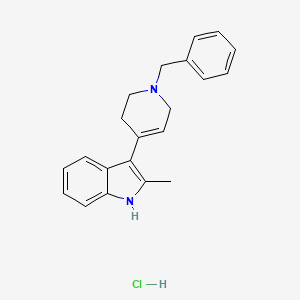
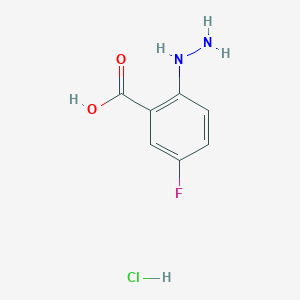

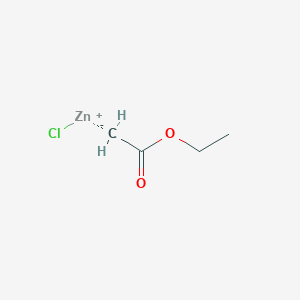
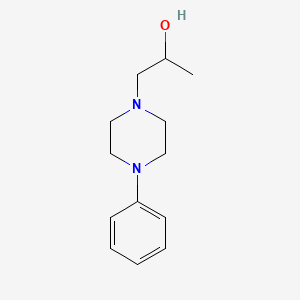
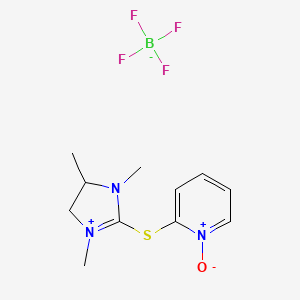
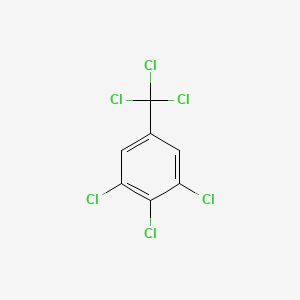
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)
